molecular formula C12H19ClN2O B2708898 4-chloro-1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole CAS No. 1856084-19-9

4-chloro-1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole

Cat. No.: B2708898
CAS No.: 1856084-19-9
M. Wt: 242.75
InChI Key: VCSMZRZIUFHHDJ-UHFFFAOYSA-N
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Description

4-chloro-1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the cyclopentyl group: This can be done through alkylation reactions using cyclopentyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding hydrazine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide, thiourea, or sodium alkoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Agriculture: This compound could be used as a precursor for the synthesis of agrochemicals such as herbicides or insecticides.

    Material Science: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-chloro-1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or alteration of ion channel permeability.

Comparison with Similar Compounds

Similar Compounds

    1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    4-chloro-1-cyclopentyl-1H-pyrazole: Lacks the isopropoxymethyl group, which may influence its solubility and interaction with biological targets.

    4-chloro-3-(isopropoxymethyl)-1H-pyrazole: Lacks the cyclopentyl group, which may impact its overall stability and binding affinity.

Uniqueness

4-chloro-1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole is unique due to the presence of all three functional groups (chlorine, cyclopentyl, and isopropoxymethyl), which can confer distinct chemical and biological properties. This combination of groups may enhance its potential as a versatile compound for various applications.

Properties

IUPAC Name

4-chloro-1-cyclopentyl-3-(propan-2-yloxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2O/c1-9(2)16-8-12-11(13)7-15(14-12)10-5-3-4-6-10/h7,9-10H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSMZRZIUFHHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=NN(C=C1Cl)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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